molecular formula C11H7BrFN3O4 B10905771 Methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate

Methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10905771
M. Wt: 344.09 g/mol
InChI Key: MVFQSANLDVHPOW-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine, fluorine, and nitro groups, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Pyrazole Formation: The formation of the pyrazole ring through cyclization reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine.

    Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted pyrazoles.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of oxidized pyrazole derivatives.

Scientific Research Applications

Methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The presence of electron-withdrawing groups such as nitro and fluoro may influence its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to its combination of a pyrazole ring with multiple substituents, making it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C11H7BrFN3O4

Molecular Weight

344.09 g/mol

IUPAC Name

methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H7BrFN3O4/c1-20-11(17)10-7(12)5-15(14-10)9-3-2-6(16(18)19)4-8(9)13/h2-5H,1H3

InChI Key

MVFQSANLDVHPOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1Br)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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